molecular formula C10H10ClNO2 B3382658 6-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid CAS No. 34849-21-3

6-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No. B3382658
CAS RN: 34849-21-3
M. Wt: 211.64 g/mol
InChI Key: NVNHKJALCFASQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a chemical compound with the formula C10H10ClNO2 and a molecular weight of 211.64 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 6-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is 1S/C10H10ClNO2/c11-7-4-6-2-1-3-12-9 (6)8 (5-7)10 (13)14/h4-5,12H,1-3H2, (H,13,14) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

6-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a solid substance at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Quinoline, the core structure of “6-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid”, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It has been used in the synthesis of biologically and pharmaceutically active molecules .

Synthesis of Biologically Active Quinoline Analogues

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues have been reported . These include transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols .

Industrial and Synthetic Organic Chemistry

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It is an essential segment of both natural and synthetic compounds .

Material Science Applications

Heterocyclic compounds like quinoline have important applications in material science, such as fluorescent sensor and dyestuff, brightening agents, plastics, information storage and analytical reagents .

Nucleophilic Chlorination

The compound “6-Chloro-1,2,3,4,2′,3′-hexahydro-4,1′-dimethyl-3,2′-dioxoquinoxaline-2-spiro-3′-indole” has been obtained by an unambiguous route. It has been shown to be identical with the product of the reaction of the N-oxide with ethanolic hydrogen chloride .

Organocatalytic Domino Michael-Hemiacetalization

“6-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid” has been used as a reactant for organocatalytic domino Michael-hemiacetalization .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h4-5,12H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNHKJALCFASQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)Cl)C(=O)O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801207893
Record name 6-Chloro-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

CAS RN

34849-21-3
Record name 6-Chloro-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34849-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Reactant of Route 4
6-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Reactant of Route 5
6-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Reactant of Route 6
6-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.